2-(4-Bromo-2-chlorophenyl)ethanol
Overview
Description
2-(4-Bromo-2-chlorophenyl)ethanol is an organic compound with the molecular formula C8H8BrClO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring
Mechanism of Action
Mode of Action
It is known that the compound’s bromine and chlorine atoms could potentially interact with biological targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromo-2-chlorophenyl)ethanol . These factors could include pH, temperature, and the presence of other molecules in the environment.
Biochemical Analysis
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Bromo-2-chlorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . The reaction is typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding aldehyde under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-(4-Bromo-2-chlorophenyl)acetaldehyde, 2-(4-Bromo-2-chlorophenyl)acetic acid
Reduction: 2-(4-Bromo-2-chlorophenyl)ethane
Substitution: Various substituted phenyl ethanols
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)ethanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A related compound with similar halogenation but differing in the functional group attached to the phenyl ring.
2-Bromoethanol: Another halogenated ethanol derivative, differing in the position and type of halogen atoms.
Uniqueness
2-(4-Bromo-2-chlorophenyl)ethanol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions in synthetic and biological applications, distinguishing it from other halogenated phenyl ethanol derivatives .
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUUNSIHRYKSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728108 | |
Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916516-90-0 | |
Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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